Poly(ethylene glycol) bis(carboxymethyl) ether

Catalog No.
S1902656
CAS No.
39927-08-7
M.F
C4H10O5
M. Wt
138.12 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Poly(ethylene glycol) bis(carboxymethyl) ether

CAS Number

39927-08-7

Product Name

Poly(ethylene glycol) bis(carboxymethyl) ether

IUPAC Name

ethane-1,2-diol;2-hydroxyacetic acid

Molecular Formula

C4H10O5

Molecular Weight

138.12 g/mol

InChI

InChI=1S/C2H4O3.C2H6O2/c3-1-2(4)5;3-1-2-4/h3H,1H2,(H,4,5);3-4H,1-2H2

InChI Key

SZUIEBOFAKRNDS-UHFFFAOYSA-N

SMILES

C(CO)O.C(C(=O)O)O

Canonical SMILES

C(CO)O.C(C(=O)O)O

PEB is a synthetic compound obtained by chemical modification of PEG. PEB offers several advantages, including water solubility due to the PEG chain and the ability to form chemical linkages with other molecules through its carboxylic acid groups []. This makes it a valuable tool in various research areas, particularly drug delivery and bioconjugation [].


Molecular Structure Analysis

PEB has a linear structure with a PEG backbone (CH2-CH2-O)n, where n represents the number of repeating units. At each end of the PEG chain, a carboxymethyl group (CH2-COOH) is attached, resulting in the bis(carboxymethyl) ether functionality []. This structure provides both hydrophilicity from the PEG chain and chemical reactivity from the carboxylic acid groups [].

Key features:

  • Linear chain with PEG backbone
  • Carboxylic acid groups at both ends
  • Hydrophilic and reactive

Chemical Reactions Analysis

Synthesis

The specific synthesis route for PEB might vary depending on the desired molecular weight. A general approach involves reacting functionalised PEG chains with chloroacetic acid in the presence of a base to achieve the carboxymethyl ether functionality at both ends [].

Reactions with other molecules

The carboxylic acid groups of PEB can undergo various reactions for conjugation with other molecules. These include:

  • Amide bond formation with amines []
  • Ester bond formation with alcohols []

These conjugation reactions allow for the attachment of drugs, targeting moieties, or other functionalities to the PEB backbone for specific applications.

Decomposition

Physical And Chemical Properties Analysis

  • Appearance: Viscous liquid (depending on molecular weight) [].
  • Molecular weight: Varies depending on the length of the PEG chain. Commercially available PEB typically has a molecular weight ranging from 250 to 600 Daltons [, ].
  • Solubility: Highly soluble in water due to the PEG chain [].
  • Melting point/boiling point: Not available due to its high molecular weight and polymeric nature.
  • Stability: Generally stable under physiological conditions (pH 7.4) [].

The mechanism of action of PEB depends on the specific application. Here are two common examples:

  • Drug delivery: PEB can be conjugated to drugs, improving their solubility and stability in circulation. The PEG chain can also act as a shielding agent, reducing the recognition and clearance of the drug by the immune system [].
  • Bioconjugation: PEB can be used to link biomolecules (e.g., proteins, antibodies) to surfaces or other molecules. The carboxylic acid groups allow for controlled conjugation, while the PEG chain provides water solubility and reduces non-specific interactions [].
  • Toxicity: Limited data is available on the specific toxicity of PEB. However, PEB derived from low molecular weight PEG is generally considered to have low inherent toxicity.
  • Flammability: Likely non-flammable due to the high water content.
  • Reactivity: Can react with strong acids or bases.

Extracellular Corrosion Inhibition

Studies have explored PEG-Bis-CME's ability to inhibit extracellular corrosion. One study investigated its effectiveness on mild steel in a chloride solution and found that PEG-Bis-CME offered significant corrosion protection compared to the blank solution []. The mechanism behind this inhibition is thought to be the adsorption of PEG-Bis-CME molecules onto the metal surface, forming a protective layer that hinders the corrosion process [].

Fluorescence Technique for Polyol Detection

PEG-Bis-CME has been investigated as a potential tool for detecting polyols (molecules with multiple hydroxyl groups) in biological samples. A study explored its use in a fluorescence technique where PEG-Bis-CME is labeled with a fluorescent dye. When the labeled PEG-Bis-CME interacts with polyols, the fluorescence intensity changes, allowing for the detection of polyols in macroscopic samples []. This technique is still under development but holds promise for various research applications.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Dates

Modify: 2023-08-16

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